![molecular formula C28H26N8O B610974 N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine CAS No. 1128096-91-2](/img/structure/B610974.png)
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
Vue d'ensemble
Description
SR-3306 est un inhibiteur sélectif, puissant et hautement pénétrant dans le cerveau des kinases N-terminales de c-Jun (JNK). Ces kinases font partie de la famille des kinases activées par les mitogènes (MAPK) et jouent un rôle crucial dans divers processus cellulaires, notamment l’inflammation, l’apoptose et la neurodégénérescence . SR-3306 a montré des promesses en matière de protection des neurones et de réduction de la neurodégénérescence, ce qui en fait un composé précieux dans la recherche scientifique, en particulier dans le contexte des maladies neurodégénératives telles que la maladie de Parkinson .
Mécanisme D'action
SR-3306 exerce ses effets en inhibant sélectivement l’activité des kinases N-terminales de c-Jun (JNK1, JNK2 et JNK3). Ces kinases sont impliquées dans la phosphorylation de divers substrats, notamment des facteurs de transcription tels que c-Jun et le facteur de transcription 2 activateur (ATF-2). En inhibant JNK, SR-3306 empêche la phosphorylation de ces substrats, modulant ainsi l’expression génique et les réponses cellulaires au stress .
Analyse Biochimique
Biochemical Properties
SR-3306 plays a crucial role in biochemical reactions by inhibiting the activity of JNK enzymes. It interacts specifically with JNK1, JNK2, and JNK3, exhibiting IC50 values of 67 nM, 283 nM, and 159 nM, respectively . The compound inhibits the phosphorylation of c-Jun, a downstream target of JNK, thereby modulating various cellular processes. SR-3306 also demonstrates minimal activity toward a panel of over 300 kinases, including p38, indicating its high selectivity .
Cellular Effects
SR-3306 exerts significant effects on various cell types and cellular processes. In INS-1 β-pancreatic cells, SR-3306 inhibits c-Jun phosphorylation, reducing the cellular stress response induced by streptozotocin . In dopaminergic neurons, SR-3306 protects against cell death induced by neurotoxins such as MPTP and 6-OHDA, highlighting its neuroprotective properties . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating JNK activity.
Molecular Mechanism
The molecular mechanism of SR-3306 involves its binding to the ATP-binding site of JNK enzymes, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of c-Jun and other downstream targets, leading to reduced cellular stress responses and apoptosis . SR-3306’s high selectivity for JNK1, JNK2, and JNK3 ensures targeted modulation of these pathways without affecting other kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, SR-3306 has demonstrated stability and sustained activity over time. In vitro studies have shown that SR-3306 maintains its inhibitory effects on JNK activity for extended periods, with minimal degradation . In vivo studies in animal models have also indicated long-term neuroprotective effects, with significant reductions in dopaminergic neuron loss observed over a 14-day treatment period .
Dosage Effects in Animal Models
The effects of SR-3306 vary with different dosages in animal models. At a dosage of 10 mg/kg/day administered subcutaneously for 14 days, SR-3306 significantly increases the number of tyrosine hydroxylase immunoreactive neurons in the substantia nigra pars compacta and reduces the loss of dopaminergic terminals in the striatum . Higher doses have been associated with increased neuroprotection, while excessive doses may lead to adverse effects such as reduced motor function .
Metabolic Pathways
SR-3306 is involved in metabolic pathways related to JNK signaling. By inhibiting JNK activity, SR-3306 modulates the phosphorylation of c-Jun and other downstream targets, affecting metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are particularly relevant in the context of neuroprotection and anti-inflammatory responses.
Transport and Distribution
SR-3306 is a cell-permeable compound that can cross the blood-brain barrier, allowing it to exert its effects within the central nervous system . The compound is distributed within cells and tissues, interacting with transporters and binding proteins that facilitate its localization and accumulation in target areas . This distribution is crucial for its neuroprotective and anti-inflammatory properties.
Subcellular Localization
The subcellular localization of SR-3306 is primarily within the cytoplasm and mitochondria, where it interacts with JNK enzymes and inhibits their activity . This localization is essential for its function, as it allows SR-3306 to modulate JNK signaling pathways and protect against cellular stress and apoptosis. The compound’s ability to target specific subcellular compartments enhances its therapeutic potential.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du SR-3306 implique plusieurs étapes, commençant par la préparation d’intermédiaires clésLes conditions de réaction impliquent souvent l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de SR-3306 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité, la rentabilité et les considérations environnementales. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer les taux de production et la cohérence .
Analyse Des Réactions Chimiques
Types de réactions
SR-3306 subit principalement des réactions de substitution, où des groupes fonctionnels spécifiques sont introduits ou modifiés pour améliorer son activité inhibitrice contre JNK. Il peut également participer à des réactions d’oxydation et de réduction, selon les conditions expérimentales .
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et la modification du SR-3306 comprennent des solvants organiques tels que le diméthylsulfoxyde (DMSO), des catalyseurs tels que le palladium sur carbone et des agents oxydants tels que le peroxyde d’hydrogène. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphères inertes pour éviter les réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant SR-3306 sont ses divers analogues et dérivés, qui sont testés pour leur activité biologique et leur sélectivité. Ces produits sont cruciaux pour comprendre la relation structure-activité et optimiser le potentiel thérapeutique du composé .
Applications de recherche scientifique
SR-3306 a une large gamme d’applications de recherche scientifique :
Recherche sur le cancer : JNK joue un rôle dans la prolifération cellulaire et l’apoptose, et les effets inhibiteurs de SR-3306 sur JNK en font un outil précieux dans la recherche sur le cancer.
Troubles métaboliques : SR-3306 a été étudié pour ses effets sur les voies métaboliques, y compris son potentiel à réduire l’apport alimentaire et le poids corporel chez les modèles animaux.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
The compound features a pyrimidine moiety , a triazole ring , and a morpholine group , which contribute to its unique properties and biological interactions. The molecular formula is with a molecular weight of approximately . The synthesis typically involves multi-step organic synthesis techniques, which may include the coupling of various precursors to form the desired structure .
Oncology Applications
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of protein kinases involved in cancer cell proliferation and survival pathways. It has been shown to interfere with specific signaling pathways critical for cancer growth, making it a candidate for further studies in cancer therapeutics .
Antimicrobial and Anti-inflammatory Potential
In addition to its oncological applications, N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine may also possess antimicrobial and anti-inflammatory properties due to its diverse structural characteristics. This broad spectrum of activity opens avenues for research into other therapeutic areas beyond oncology .
In Vitro Studies
Several studies have explored the efficacy of this compound against various cancer cell lines. For instance, it has been tested against acute myeloid leukemia cell lines (MV4-11), demonstrating significant cytotoxic effects at specific concentrations .
Drug Development Insights
The compound has been evaluated under protocols established by the National Cancer Institute (NCI), where it exhibited promising antimitotic activity against human tumor cells. The results indicated mean GI50/TGI values that suggest its potential as a lead compound for further drug development .
Data Table: Summary of Biological Activities
Activity Type | Details |
---|---|
Primary Application | Oncology (protein kinase inhibition) |
Additional Uses | Potential antimicrobial and anti-inflammatory applications |
Mechanism | Inhibition of specific signaling pathways via protein kinase interaction |
Tested Cell Lines | MV4-11 (acute myeloid leukemia), other human tumor cells |
NCI Evaluation | Promising antimitotic activity with specific GI50/TGI values |
Comparaison Avec Des Composés Similaires
Composés similaires
SP600125 : Un autre inhibiteur de JNK avec un spectre d’activité plus large, mais moins sélectif que SR-3306.
Inhibiteur de JNK VIII : Un inhibiteur puissant de JNK avec une structure chimique et un mécanisme d’action différents.
Unicité de SR-3306
SR-3306 se distingue par sa haute sélectivité pour JNK, sa capacité à pénétrer la barrière hémato-encéphalique et ses puissants effets neuroprotecteurs. Ces propriétés le rendent particulièrement précieux dans la recherche axée sur les maladies neurodégénératives et les troubles du système nerveux central .
Activité Biologique
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine is a synthetic organic compound with notable biological activity, particularly in oncology. Its complex structure includes a pyrimidine moiety, a triazole ring, and a morpholine group, which contribute to its interactions with various biological targets.
Structural Characteristics
The molecular formula of this compound is C28H26N8O, indicating a rich nitrogen content that is often associated with biological activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Research has identified that this compound primarily acts as a kinase inhibitor , interfering with signaling pathways crucial for cancer cell proliferation and survival. The specific kinases targeted include those involved in the PI3K/AKT and MAPK pathways, which are often dysregulated in cancerous cells.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Anticancer | Inhibits cancer cell proliferation by targeting specific kinases. |
Anti-inflammatory | Potential applications in reducing inflammation due to its structural features. |
Antimicrobial | Exhibits activity against various microbial strains based on preliminary studies. |
Case Studies and Research Findings
-
Anticancer Efficacy :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values reported range from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Studies :
-
Binding Affinity :
- Interaction studies utilizing surface plasmon resonance (SPR) indicated strong binding affinities between the compound and its kinase targets, which are essential for understanding its pharmacodynamics .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(3-Morpholin-4-ylphenyl)-6-(3-pyridinyloxy)-1H-pyrimidine | Morpholine group, pyrimidine core | Anticancer activity |
N-(4-Methylpiperazin-1-yl)-5-(pyridin-3-yloxy)-pyrimidin | Piperazine instead of morpholine | Kinase inhibition |
6-Methylpyridin-3-yloxy-pyrimidin derivatives | Similar pyridine and pyrimidine structures | Various biological activities |
Propriétés
IUPAC Name |
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMXVKKPYBGIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SR-3306?
A1: SR-3306 is a selective inhibitor of c-Jun N-terminal kinases (JNKs) [, , ]. JNKs are a family of stress-activated kinases that play a role in apoptosis (programmed cell death) and inflammation. By inhibiting JNKs, SR-3306 is believed to exert neuroprotective effects, particularly in models of Parkinson's disease and ischemia/reperfusion injury.
Q2: What evidence suggests that SR-3306 can cross the blood-brain barrier?
A2: A study investigating the effects of SR-3306 in a rat model of Parkinson's disease found that administration of the compound resulted in steady-state brain levels of 347 nM after 14 days of treatment []. This concentration was approximately two-fold higher than the cell-based IC50 for SR-3306, indicating that it can effectively reach the brain at therapeutically relevant levels.
Q3: How does SR-3306 compare to other JNK inhibitors in terms of selectivity?
A3: While the provided abstracts don't offer detailed comparisons with other specific JNK inhibitors, they highlight SR-3306's selectivity for JNKs over other kinases like p38 [, ]. Notably, research efforts have focused on developing SR-3306 and similar compounds with increased selectivity for the JNK2/3 isoforms, which are particularly implicated in neuronal cell death [].
Q4: What preclinical evidence supports the potential therapeutic use of SR-3306?
A4: Preclinical studies in animal models have shown promising results:
- Parkinson's Disease Model: In a rat model of Parkinson's disease, SR-3306 significantly reduced the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum []. This protection translated into improved behavioral outcomes, as evidenced by reduced d-amphetamine-induced circling.
- Ischemia/Reperfusion Injury Model: In a rat model of ischemia/reperfusion injury, SR-3306 reduced infarct volume and decreased markers of cardiac damage []. It also reduced the number of TUNEL-positive nuclei in the heart, indicating a reduction in cell death.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.